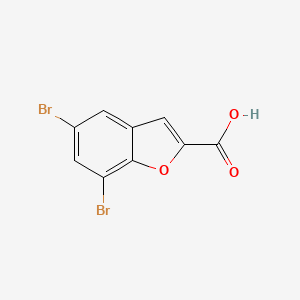

5,7-Dibromo-benzofuran-2-carboxylic acid

Description

Significance of Benzofuran (B130515) Derivatives in Medicinal Chemistry and Organic Synthesis

The benzofuran nucleus, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a privileged structure found in numerous natural products and synthetic compounds with significant physiological and pharmacological properties. chemicalbook.comchemicalbook.comchemicalbook.comnih.gov This structural motif is a key component in a diverse range of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant effects. nih.gov The versatility of the benzofuran scaffold makes it an attractive target for organic synthesis, with chemists continually developing novel methods to construct and functionalize this heterocyclic system. chemicalbook.com

The significance of benzofuran derivatives is underscored by their presence in several clinically approved drugs. For instance, amiodarone (B1667116) is a potent antiarrhythmic agent, while bufuralol (B1668043) acts as a β-adrenergic blocker. chemicalbook.com The wide-ranging applications of these derivatives have cemented the benzofuran core as a fundamental building block in the quest for new and effective medicines.

Impact of Halogenation on the Benzofuran Scaffold: A Focus on Dibromo Substitution

The introduction of halogen atoms into the benzofuran scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Bromine, in particular, has been shown to be a valuable substituent, often enhancing the biological activity of benzofuran derivatives. chemicalbook.com

The presence of two bromine atoms at the 5 and 7 positions of the benzofuran ring, as seen in 5,7-dibromo-benzofuran-2-carboxylic acid, is of particular interest. This dibromo substitution pattern can significantly impact the molecule's electronic distribution and steric profile, which in turn can lead to altered interactions with biological macromolecules. Research has indicated that brominated benzofurans can exhibit potent cytotoxic activity against various cancer cell lines. chemicalbook.com For example, some bromo-derivatives of benzofuran have shown selective toxicity towards human leukemia cells. chemicalbook.com

Overview of Academic Research Trends Pertaining to this compound and its Derivatives

Academic research on this compound and its derivatives has been primarily focused on its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The compound itself serves as a valuable building block, and its derivatives have been investigated for a range of biological activities.

A significant area of research has been the use of the this compound scaffold in the design of enzyme inhibitors. Notably, derivatives of this compound have been explored as inhibitors of Lymphoid Tyrosine Phosphatase (Lyp), a critical negative regulator of T-cell activation and a target for autoimmune diseases. medcraveonline.com Furthermore, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers. researchgate.net

In the field of anti-infective agents, derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For instance, O-ether derivatives of 2-salicyloylbenzofurans, prepared from the parent acid, have shown activity against Gram-positive bacteria.

The synthesis of benzofuran-2-carboxylic acids has also been a subject of research, with microwave-assisted methods being developed to expedite the synthesis of these compounds from 3-bromocoumarins, showcasing a trend towards more efficient and rapid synthetic protocols. chemicalbook.com

The following tables summarize some of the key research findings related to the synthesis and biological evaluation of derivatives of this compound.

Table 1: Synthesis of this compound and its Derivatives

| Starting Material | Reagents and Conditions | Product | Research Focus |

| 3,5-Dibromosalicylaldehyde (B1199182) | Diethyl bromomalonate, K₂CO₃, DMF | Ethyl 5,7-dibromobenzofuran-2-carboxylate | Synthesis of the core scaffold |

| This compound | Various substituted salicylic (B10762653) aldehydes, coupling agents | 2-(Substituted salicyloyl)-5,7-dibromobenzofurans | Synthesis of antibacterial agents |

| 3-Bromocoumarins | NaOH, Ethanol, Microwave irradiation | Benzofuran-2-carboxylic acids | Development of efficient synthetic methods |

Table 2: Biological Activities of this compound Derivatives

| Derivative Class | Target/Organism | Activity | Research Focus |

| Substituted benzofuran-2-carboxamides | Lymphoid Tyrosine Phosphatase (Lyp) | Enzyme inhibition | Development of immunomodulatory agents |

| Novel benzofuran-2-carboxylic acids | Pim-1 kinase | Enzyme inhibition | Discovery of anticancer agents |

| O-ether derivatives of 2-salicyloylbenzofurans | Gram-positive bacteria | Antibacterial activity | Search for new anti-infective agents |

| Brominated benzofuran derivatives | Human cancer cell lines (e.g., leukemia) | Cytotoxic activity | Anticancer drug discovery |

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCVMMBMRYJVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396095 | |

| Record name | 5,7-Dibromo-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90415-17-1 | |

| Record name | 5,7-Dibromo-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 5,7 Dibromo Benzofuran 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural assignment of 5,7-Dibromo-benzofuran-2-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are employed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, due to its deshielded nature and potential for hydrogen bonding. princeton.edu The protons on the benzofuran (B130515) ring system will exhibit characteristic chemical shifts and coupling patterns.

The proton at the 3-position of the furan (B31954) ring is anticipated to be a singlet, as it has no adjacent protons to couple with. The two remaining protons on the benzene (B151609) ring, at the 4 and 6 positions, would likely appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing bromine atoms. The analysis of a closely related compound, 5,7-dibromo-1-benzofuran-2-carbaldehyde, can provide expected values for these aromatic protons. uni.lu

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 13.0 | broad singlet |

| H-3 | 7.5 - 7.8 | singlet |

| H-4 / H-6 | 7.6 - 8.0 | doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid is typically found in the range of 165-185 ppm. princeton.edu The carbons directly bonded to the electronegative bromine atoms (C-5 and C-7) will be significantly shifted, and their precise location can be confirmed through various 2D NMR techniques. The remaining carbons of the benzofuran ring will appear in the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 185 |

| C-2 | 145 - 150 |

| C-3 | 110 - 115 |

| C-3a | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 128 - 133 |

| C-7 | 110 - 115 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial method for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. For this compound (C₉H₄Br₂O₃), HRMS would be expected to show a molecular ion peak corresponding to its exact mass, including the characteristic isotopic pattern of the two bromine atoms. This precise mass measurement is invaluable for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts. Research on related benzofuran derivatives has demonstrated the utility of HRMS in confirming their calculated molecular formulas. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a liquid to create an aerosol. For this compound, ESI-MS would likely be run in negative ion mode, detecting the deprotonated molecule [M-H]⁻. This technique is highly sensitive and provides clear molecular weight information with minimal fragmentation, which is beneficial for confirming the identity of the target compound. The ESI-MS analysis of other benzofuran derivatives has been successfully used to characterize their structures. researchgate.net

X-ray Crystallography for Definitive Molecular Structure

While NMR and MS provide valuable information about connectivity and molecular formula, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

For this compound, obtaining suitable crystals would allow for the definitive confirmation of its molecular structure. The analysis would reveal precise bond lengths, bond angles, and torsional angles. It would also provide insight into the planarity of the benzofuran ring system and the orientation of the carboxylic acid group relative to the ring. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or halogen bonding, would be elucidated. Studies on similar benzofuran derivatives have successfully employed X-ray crystallography to determine their structures with high precision. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations of the carboxyl group. libretexts.org Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, the O-H stretching absorption appears as a very broad and intense band, typically in the range of 2500-3300 cm⁻¹. libretexts.org This broad absorption often overlaps with the C-H stretching vibrations.

The carbonyl (C=O) stretching vibration of the carboxylic acid is another key diagnostic peak. For aromatic carboxylic acids, this absorption is typically observed in the region of 1710-1680 cm⁻¹. The conjugation of the carbonyl group with the benzofuran ring is expected to lower the frequency compared to a non-conjugated system.

The presence of the benzofuran ring system gives rise to several characteristic absorptions. These include the aromatic C-H stretching vibrations, which are typically found just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring, which appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is also expected to show a characteristic band.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500 - 3300 (broad, strong) |

| Carboxylic Acid | C=O stretch | 1710 - 1680 (strong) |

| Aromatic Ring | C-H stretch | ~3100 - 3000 |

| Aromatic Ring | C=C stretch | ~1600 - 1450 |

| Benzofuran | C-O-C stretch | ~1250 - 1020 |

| Aryl Halide | C-Br stretch | ~600 - 500 |

Data is inferred from typical values for carboxylic acids and substituted benzofurans. libretexts.orgacs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated benzofuran system.

The absorption of UV radiation excites electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. shu.ac.uk For aromatic and heteroaromatic compounds like benzofuran, the most intense absorptions are due to π → π transitions. cutm.ac.in The core benzofuran structure is the primary chromophore.

The spectrum of the parent compound, benzofuran, shows characteristic absorption bands. researchgate.netnist.gov The introduction of substituents onto the benzofuran ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are described as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

Hyperchromic effect: An increase in absorption intensity.

Hypochromic effect: A decrease in absorption intensity.

In this compound, the benzofuran ring is substituted with two bromine atoms and a carboxylic acid group. Bromine atoms, acting as auxochromes, can cause a bathochromic shift due to the extension of conjugation through their lone pair electrons. The carboxylic acid group, being a deactivating group, can also influence the electronic transitions.

The expected electronic transitions for this molecule are primarily π → π* transitions associated with the benzofuran system. It is also possible to observe n → π* transitions, which involve the non-bonding electrons on the oxygen atoms of the furan ring and the carbonyl group. These transitions are generally of much lower intensity than the π → π* transitions. cutm.ac.in

The UV-Vis spectrum is anticipated to show strong absorption bands in the UV region, likely with multiple peaks or shoulders corresponding to the different electronic transitions within the conjugated system. The solvent used can also influence the position of the absorption bands. shu.ac.uk

| Chromophore | Electronic Transition | Expected Absorption Region (nm) |

| Benzofuran Ring System | π → π | ~240 - 320 |

| Carbonyl Group | n → π | > 300 (weak) |

Data is inferred from general principles of UV-Vis spectroscopy and data for related benzofuran compounds. researchgate.netnist.govresearchgate.net

Computational and Theoretical Investigations of 5,7 Dibromo Benzofuran 2 Carboxylic Acid and Benzofuran Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzofuran (B130515) derivatives. jetir.orgresearchgate.net These studies provide a detailed understanding of the molecule's geometry, electronic landscape, and vibrational characteristics.

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable conformation of benzofuran-2-carboxylic acid derivatives. nih.govresearchgate.net For 5,7-Dibromo-benzofuran-2-carboxylic acid, the geometry optimization would reveal a nearly planar structure for the benzofuran core. The planarity of the benzofuran ring system is a common feature observed in related compounds. researchgate.net

The orientation of the carboxylic acid group relative to the benzofuran ring is a key conformational feature. The anti-conformer, where the carboxylic hydroxyl group is oriented away from the furan (B31954) oxygen, is often found to be the more stable form. researchgate.net Intramolecular hydrogen bonding can also play a role in stabilizing the conformation of certain derivatives. researchgate.net The optimized geometric parameters, such as bond lengths and angles, calculated by DFT methods, generally show good agreement with experimental data from X-ray crystallography for similar benzofuran structures. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Benzofuran-2-carboxylic Acid Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-C3 | 1.37 | C2-C3-C3a |

| C3-C3a | 1.43 | C3-C3a-C7a |

| C7a-O1 | 1.37 | C7a-O1-C2 |

| C2-C8 | 1.47 | O1-C2-C8 |

| C8-O2 | 1.22 | C2-C8-O3 |

| C8-O3 | 1.35 | C8-O3-H |

Note: This table is illustrative and based on typical values for benzofuran-2-carboxylic acid derivatives. Actual values for this compound would require specific calculations.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule. nih.gov For benzofuran-2-carboxylic acid derivatives, the HOMO is typically localized over the benzofuran ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is often distributed over the carboxylic acid group and the adjacent furan ring, highlighting the sites for nucleophilic attack. jetir.org

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and polarizability. jetir.org A smaller energy gap suggests higher reactivity and potential for nonlinear optical (NLO) applications. jetir.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show negative potential (red and yellow regions) around the electronegative oxygen atoms of the carboxylic acid group, indicating these as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), marking it as a site for nucleophilic attack. The bromine atoms would also influence the electrostatic potential, contributing to regions of negative potential.

Theoretical vibrational analysis using DFT is a valuable tool for assigning the vibrational modes observed in experimental FT-IR and Raman spectra. researchgate.net The calculated harmonic wavenumbers, when scaled by an appropriate factor, generally show excellent correlation with experimental values. semanticscholar.org

For this compound, the vibrational spectrum would be characterized by:

O-H stretching: A broad band in the high-frequency region corresponding to the carboxylic acid hydroxyl group.

C=O stretching: A strong absorption band characteristic of the carbonyl group in the carboxylic acid.

C-O stretching: Vibrations associated with the furan ring oxygen and the carboxylic acid C-O bond.

Aromatic C-H and C=C stretching: Bands in the aromatic region of the spectrum.

C-Br stretching: Vibrations at lower frequencies corresponding to the carbon-bromine bonds.

The theoretical calculations aid in the precise assignment of these vibrational modes, which can be complex due to the coupling of various vibrations. nih.gov

Computational methods can be used to predict the thermochemical properties of molecules, such as the enthalpy of formation. semanticscholar.orgresearchgate.net These calculations, often performed using high-level methods like Gaussian-n theories (e.g., G3), provide valuable data on the thermodynamic stability of the compound. researchgate.net The enthalpy of formation for this compound can be estimated using isodesmic or homodesmic reactions, which involve related, well-characterized molecules to ensure cancellation of errors in the calculations. researchgate.net These theoretical thermochemical data are particularly useful when experimental measurements are unavailable.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into intermolecular interactions. nih.gov For this compound, MD simulations can be employed to understand how molecules interact with each other in a condensed phase or with a biological target. nih.gov These simulations can reveal the formation of hydrogen bonds, π-π stacking interactions, and other non-covalent forces that govern the supramolecular assembly and crystal packing. researchgate.net By simulating the system over time, MD can also provide information on the stability of intermolecular complexes.

Topological Analysis and Hirshfeld Surface Investigations

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. sci-hub.runih.gov This analysis maps properties such as the normalized contact distance (d_norm) onto the molecular surface, allowing for the identification of close intermolecular contacts. sci-hub.ru For this compound, the Hirshfeld surface would reveal the nature and extent of various intermolecular interactions, such as:

Hydrogen bonds: Strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules are expected to be a dominant feature, often forming dimeric structures. sci-hub.ru

Halogen bonds: The bromine atoms can participate in Br···O or Br···Br interactions.

π-π stacking: Interactions between the aromatic rings of neighboring molecules contribute to the crystal packing. researchgate.net

van der Waals forces: A significant portion of the surface is typically involved in weaker H···H, C···H, and O···H contacts.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. nih.gov This analysis provides a detailed picture of the crystal packing and the forces that hold the molecules together. sci-hub.ru

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that transforms the complex, delocalized molecular orbitals (MOs) from a wave function into a set of localized orbitals that align with the familiar Lewis structure concepts of chemical bonding. numberanalytics.comwikipedia.orguni-muenchen.de This technique provides an intuitive chemical picture of electron density distribution in atoms, lone pairs, and bonds between atoms. wikipedia.org The process involves a sequence of transformations from the initial atomic orbitals (AOs) to natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and finally to natural bond orbitals (NBOs). wikipedia.orguni-muenchen.de The resulting NBOs have a "maximum-occupancy character," meaning they account for the highest possible percentage of the electron density, often exceeding 99% for typical organic molecules, thereby providing a highly accurate "natural Lewis structure". wikipedia.org

For a molecule like this compound and its analogues, NBO analysis serves to elucidate the electronic structure in fine detail. It quantifies the hybridization of atomic orbitals contributing to each bond, the polarity of those bonds, and the distribution of electron density. q-chem.com For example, a bonding NBO (σ) between two atoms, A and B, is described in terms of the constituent NHOs (hA, hB) and their polarization coefficients (cA, cB). The values of these coefficients indicate the bond's character, ranging from purely covalent (where coefficients are equal) to highly ionic (where one coefficient is much larger than the other). wikipedia.org

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.de This reveals delocalization effects where electron density is shared between a filled (donor) Lewis-type NBO (like a bond or a lone pair) and an empty (acceptor) non-Lewis-type NBO (typically an antibonding orbital). uni-muenchen.de In the context of this compound, NBO analysis would quantify hyperconjugative interactions, such as those between the oxygen lone pairs and the aromatic system, or the influence of the electron-withdrawing bromine atoms and carboxylic acid group on the electron distribution across the benzofuran scaffold. acs.org Studies on other heterocyclic compounds have shown that the transfer of electron density from a heteroatom's p-orbital to the π system is a key measure of delocalization and aromaticity. acs.org This analysis provides critical insights into the molecule's stability, reactivity, and the electronic factors that underpin its biological activity. researchgate.net

Table 1: Representative NBO Analysis Data for a Benzofuran Scaffold

Illustrative data showing typical outputs of an NBO analysis for a substituted benzofuran. Occupancy numbers close to 2.0 indicate a well-defined Lewis structure element. Hybridization details reveal the atomic orbital contributions to each bond.

| NBO Type | Atoms Involved | Occupancy (e) | Composition & Hybridization | Energy (a.u.) |

|---|---|---|---|---|

| σ(C2-C3) | C2, C3 | 1.998 | 48% C2(sp2.1) + 52% C3(sp2.0) | -0.752 |

| σ(C7-Br) | C7, Br | 1.991 | 35% C7(sp2.5) + 65% Br(sp4.0) | -0.689 |

| π(C4-C5) | C4, C5 | 1.985 | 51% C4(p) + 49% C5(p) | -0.311 |

| LP(1) O1 | O1 | 1.996 | s(30%)p2.3(70%) | -0.915 |

| σ*(C2-C3) | C2, C3 | 0.025 | 52% C2(sp2.1) - 48% C3(sp2.0) | 0.188 |

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for this purpose. nih.govacs.org QSAR establishes a mathematical correlation between the measured biological activity and the physicochemical properties (descriptors) of a series of compounds. acs.org These descriptors can be two-dimensional, derived from the connection table of a molecule, or three-dimensional, requiring atomic coordinates. nih.gov

For benzofuran analogues, SAR and QSAR studies have been instrumental in identifying the structural requirements for potent anticancer activity. nih.govresearchgate.net The benzofuran scaffold is a privileged structure in many biologically active compounds. nih.govnih.gov Research has shown that substitutions at various positions on the benzofuran ring system are critical for modulating activity. Earlier SAR studies on benzofuran derivatives highlighted that substitutions at the C-2 position, such as with an ester or another heterocyclic ring, were crucial for cytotoxic activity. nih.gov This underscores the potential importance of the carboxylic acid group at the C-2 position of this compound.

A significant finding from SAR studies is the role of halogenation. The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This enhanced activity is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov In the case of this compound, the presence of two bromine atoms at positions 5 and 7 is therefore expected to be a key determinant of its biological profile. Furthermore, the development of hybrid molecules, where the benzofuran moiety is combined with other pharmacologically active scaffolds like quinazolinone, imidazole, or triazole, has emerged as a promising strategy to develop highly potent anticancer agents. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Anticancer Benzofuran Analogues

This table summarizes key structural modifications on the benzofuran scaffold and their general impact on anticancer activity, as derived from various computational and experimental studies.

| Structural Modification | Position(s) | Observed Effect on Anticancer Activity | Rationale / Example |

|---|---|---|---|

| Halogenation (Br, Cl, F) | Benzene (B151609) Ring (e.g., C5, C7) | Generally increases activity | Forms halogen bonds, enhancing binding affinity to target proteins. nih.gov |

| Carboxylic Acid / Ester | C2 | Crucial for cytotoxic activity | Participates in key interactions (e.g., salt bridges) in enzyme active sites. nih.govlookchem.com |

| Small Alkyl Group (e.g., Methyl) | C3 | Often favorable | Can provide beneficial steric interactions and increase lipophilicity. |

| Methoxy Group | Benzene Ring (e.g., C6) | Can be essential for high activity | Enhances potency in certain series of benzofuran-carboxamides. nih.gov |

| Hybridization with Heterocycles | C2 or C3 | Can lead to highly potent inhibitors | Synergistic effects from combining pharmacophores (e.g., benzofuran-triazole hybrids). nih.gov |

| Hydroxyl Groups | Benzene Ring (e.g., C5) | Can confer strong inhibitory activity | 5-hydroxybenzofuran derivatives show anti-estrogen effects via hydrogen bonding. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand) binds to the active site of a target macromolecule, typically a protein. nih.govorientjchem.org The process involves sampling a vast number of conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). orientjchem.org This method provides invaluable insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective inhibitors. researchgate.netnih.gov

Numerous molecular docking studies have been performed on benzofuran derivatives to elucidate their mechanism of action against various therapeutic targets, particularly those involved in cancer. nih.govresearchgate.netatmiyauni.ac.in A notable target for benzofuran-2-carboxylic acid analogues is the family of Pim serine/threonine kinases, which are overexpressed in many tumors. nih.govresearchgate.net Docking studies on potent Pim-1 inhibitors revealed that the benzofuran-2-carboxylic acid scaffold is crucial for binding. lookchem.comresearchgate.net The carboxylic acid group at the C-2 position consistently forms critical salt-bridge interactions with a conserved lysine (B10760008) residue (K67) in the ATP-binding pocket of Pim-1. lookchem.comnih.gov It also engages in hydrogen bonding with other key residues, often mediated by a water molecule. lookchem.com

For halogenated analogues like this compound, docking simulations show that the bromo-substituted benzene ring fits into a hydrophobic pocket within the enzyme's active site. lookchem.com This pocket is often defined by nonpolar amino acid residues. The presence of the bromine atoms in this hydrophobic region enhances the binding affinity through favorable van der Waals and hydrophobic interactions, which is consistent with the increased biological activity observed in SAR studies. nih.govlookchem.com Docking simulations of various benzofuran derivatives against other cancer-related targets, such as PI3K, VEGFR-2, and matrix metalloproteinases, have also confirmed their ability to form stable and specific interactions with key amino acid residues in the respective active sites. researchgate.netatmiyauni.ac.in

Table 3: Molecular Docking Results for Representative Benzofuran Analogues Against Cancer-Related Targets

This table presents a selection of molecular docking results for various benzofuran derivatives, highlighting their binding affinities and the key interactions with their respective protein targets.

| Compound Type | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 5-Bromo-7-substituted-benzofuran-2-carboxylic acid | Pim-1 Kinase | Not specified | K67 (salt-bridge), E89, D186 (H-bond) | lookchem.comresearchgate.net |

| Benzofuran-triazine hybrid (Compound 8e) | S. aureus DHFR (2W9S) | -8.9 | Phe92, Leu5, Asp27, Ile50 | nih.gov |

| Benzofuran-thiazole hybrid (Compound 8g) | MMP-2 (1HOV) | -10.4 | LEU124, ARG150, TYR180 | atmiyauni.ac.in |

| Benzofuran-oxadiazole hybrid (Compound 5d) | Lung Cancer Target (A549) | -8.9 | Not specified | mdpi.com |

| Substituted Benzofuran (Compound 8) | PI3K | Not specified | Val851 | researchgate.net |

| Benzofuran-isatin derivative (Compound 1) | Aromatase (3EQM) | -9.1 | Met374, Ala306, Thr310 | orientjchem.org |

Biological Activities and Pharmacological Potential of 5,7 Dibromo Benzofuran 2 Carboxylic Acid and Its Derivatives

Antimicrobial Efficacy

The antimicrobial properties of 5,7-dibromo-benzofuran-2-carboxylic acid and its derivatives have been a key area of investigation, with studies demonstrating notable activity against both bacteria and fungi.

Antibacterial Activity Against Staphylococcus aureus (MSSA and MRSA Strains)

Derivatives of this compound have shown promising antibacterial effects, particularly against strains of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) variants. Research has demonstrated that derivatives incorporating a carboxylic acid functional group exhibit noteworthy activity against MRSA strains. nih.govresearchgate.netresearcher.life

Specifically, certain 5,7-dibromo-2-benzoylbenzofuran derivatives bearing a carboxylic acid group have been identified as the most potent agents against MRSA, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL. nih.govresearcher.life Further studies on 2-salicyloylbenzofuran derivatives revealed that those with a carboxylic acid group on the ether residue showed a significant increase in antibacterial activity against three Gram-positive bacterial strains: S. faecalis, MSSA, and MRSA. nih.gov One particular compound in this class demonstrated potent activity with MIC values ranging from 0.06 to 0.12 mM. nih.gov These findings underscore the importance of the carboxylic acid group and the bromine atoms on the benzofuran (B130515) structure for antibacterial efficacy. nih.gov

| Derivative Type | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 5,7-dibromo-2-benzoylbenzofurans with carboxylic acid | MRSA | 32 µg/mL | nih.govresearcher.life |

| 2-salicyloylbenzofurans with carboxylic acid | S. faecalis, MSSA, MRSA | 0.06–0.12 mM | nih.gov |

Synergistic Interactions with Clinically Approved Antibiotics

A significant aspect of the pharmacological potential of these compounds is their ability to work in synergy with existing antibiotics, potentially restoring the efficacy of drugs that have been rendered less effective by bacterial resistance. Studies have shown that certain 5,7-dibromo-2-benzoylbenzofuran derivatives, when combined with clinically approved antibiotics, exhibit additive or synergistic effects against MRSA strains. researchgate.netresearcher.life

Combinations with antibiotics such as cefuroxime, gentamicin, and ciprofloxacin (B1669076) resulted in a 2- to 4-fold reduction in the MICs of these antibiotics. researchgate.netresearcher.life The fractional inhibitory concentration index (FICI) values for these combinations ranged from 0.375 to 1.0, indicating synergy and additive effects. researchgate.netresearcher.life This suggests that these benzofuran derivatives could be developed as antibiotic enhancers, particularly for combating challenging MRSA infections. researcher.life It was noted, however, that derivatives with an acetic acid moiety at the C-2 benzoyl position did not produce any synergistic effects. researcher.life

Antifungal Properties

The benzofuran scaffold is a structural feature found in numerous natural and synthetic compounds with antifungal activity. nih.gov Research into derivatives of benzofuran-2-carboxylic acid has indicated their potential as antifungal agents. Studies have shown that the introduction of bromine atoms into the benzofuran structure can significantly enhance its antifungal properties. nih.govresearcher.life For instance, the conversion of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative led to a drastic increase in its antifungal activity. nih.govresearcher.life

Derivatives of benzofuran have demonstrated efficacy against various pathogenic fungi, including Candida species. researchgate.net Some aryl(benzofuran-2-yl)ketoximes, which are related structures, have shown minimum inhibitory concentrations ranging from 7.8 to 625 μg/mL against different Candida strains. researchgate.net While direct studies on the antifungal activity of this compound itself are limited, the existing data on related brominated benzofurans suggest a promising avenue for the development of new antifungal treatments. nih.govresearcher.life

Anticancer and Cytotoxic Activities

In addition to their antimicrobial effects, derivatives of this compound have been investigated for their potential as anticancer agents, showing activity through the inhibition of key enzymes involved in cancer progression.

Inhibition of Protein Kinases (e.g., Pim-1 Kinase)

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in the development of various cancers, making it an important therapeutic target. mdpi.comrsc.org Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase. nih.govmdpi.com These compounds have demonstrated strong inhibitory activity against both Pim-1 and Pim-2 kinases in enzymatic assays. nih.govmdpi.com

Structural studies have revealed that the carboxylic acid group of these inhibitors forms important salt-bridge and hydrogen bond interactions within the ATP-binding pocket of the Pim-1 kinase. nih.gov Molecular docking studies have further elucidated the binding modes of benzofuran-2-carboxylic acids, providing valuable information for the design of more potent and selective inhibitors for the treatment of cancers where Pim-1 is overexpressed, such as prostate cancer. mdpi.comrsc.org

| Target | Mechanism | Significance | Reference |

|---|---|---|---|

| Pim-1 Kinase | Inhibition of kinase activity | Potential treatment for prostate cancer and other tumors with Pim-1 deregulation. | mdpi.comrsc.orgnih.gov |

| Lymphoid-Tyrosine Phosphatase (LYP) | Inhibition of phosphatase activity | Potential for cancer immunotherapy by enhancing T-cell activation. | bldpharm.comresearchgate.net |

Lymphoid-Tyrosine Phosphatase (LYP) Inhibition for Cancer Immunotherapy

Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of T-cell activation and is primarily expressed in the immune system. bldpharm.comresearchgate.net Inhibiting LYP can enhance T-cell receptor (TCR) signaling, which is a promising strategy for cancer immunotherapy. bldpharm.com

Researchers have identified benzofuran-2-carboxylic acid as a potent phosphotyrosine (pTyr) mimic and have designed a new series of LYP inhibitors based on this scaffold. bldpharm.comresearchgate.net The most active compounds in this series reversibly inhibit LYP with high potency and exhibit selectivity over other phosphatases. bldpharm.comresearchgate.net In preclinical models, these inhibitors have been shown to regulate the TCR signaling pathway by specifically targeting LYP. bldpharm.comresearchgate.net Furthermore, treatment with these inhibitors led to significant suppression of tumor growth in a mouse model by boosting antitumor immunity, which included the activation of T-cells. bldpharm.comresearchgate.net These findings highlight the potential of targeting LYP with benzofuran-2-carboxylic acid derivatives as a novel approach to cancer immunotherapy. bldpharm.comresearchgate.net

Effects on Human Cancer Cell Lines (e.g., hepatocellular carcinoma, breast cancer)

Derivatives of benzofuran-2-carboxylic acid have demonstrated notable antiproliferative and cytotoxic effects against various human cancer cell lines. The inclusion of bromine atoms in the benzofuran structure has been shown to enhance cytotoxic activity. nih.gov

Research has highlighted the efficacy of these compounds against breast cancer, among others. For instance, a 5-bromobenzofuran (B130475) derivative demonstrated significant antiproliferative action against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with an IC50 value of 2.52 µM, which is comparable to the chemotherapy drug doxorubicin (B1662922) (IC50 = 2.36 µM). researchgate.netnih.gov This particular derivative was also found to arrest the cell cycle at the G2-M phase in MDA-MB-231 cells. nih.gov

Studies on other benzofuran derivatives have shown broad-spectrum anticancer activity. Various derivatives have been found to be cytotoxic towards leukemia (K562, MOLT-4), cervix carcinoma (HeLa), colon carcinoma (HCT-116, HT-29), and human hepatocellular carcinoma (HCC) cell lines. nih.govnih.gov For example, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) was reported to inhibit the growth of human hepatocellular carcinoma cells. nih.gov

The antiproliferative activity is not limited to a single mechanism. Benzofuran-based compounds have been shown to exert their effects through various pathways, including the inhibition of critical enzymes like VEGFR-2, carbonic anhydrases, and tubulin polymerization. researchgate.netnih.gov

Table 1: Antiproliferative Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 5-Bromobenzofuran derivative (9e) | MDA-MB-231 (Breast) | 2.52 µM | researchgate.netnih.govnih.gov |

| Doxorubicin (Reference) | MDA-MB-231 (Breast) | 2.36 µM | researchgate.netnih.gov |

| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 µM | nih.gov |

| 3-Amidobenzofuran derivative (28g) | HCT-116 (Colon) | 5.20 µM | nih.gov |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 µM | nih.gov |

Induction of Apoptosis in Cancer Cells

A key mechanism underlying the anticancer potential of benzofuran derivatives is their ability to induce apoptosis, or programmed cell death, in malignant cells. Research confirms that these compounds can trigger apoptotic pathways, leading to the selective destruction of cancer cells. nih.gov

A 5-bromobenzofuran derivative, for example, was shown to significantly increase the population of apoptotic cells in the MDA-MB-231 breast cancer cell line from 0.78% to 31.88%. researchgate.net This induction of apoptosis is often accompanied by cell cycle arrest. researchgate.net

The molecular mechanisms for apoptosis induction can be multifaceted. Studies on benzofuran-2-acetic ester derivatives revealed they induce apoptosis in breast cancer cells by increasing the Bax/Bcl-2 ratio and promoting poly (ADP-ribose) polymerase (PARP) cleavage. nih.gov Their pro-apoptotic activity was linked to the upregulation of the cyclin-dependent kinase inhibitor p21Cip/WAF1. nih.gov Similarly, a benzene-poly-carboxylic acid complex, while not a direct benzofuran, was found to induce apoptosis in breast cancer cells by activating both caspase 8 and caspase 9 and increasing the expression of several pro-apoptotic genes like FADD and BCL10. nih.gov This suggests that the carboxylic acid moiety is crucial for the pro-apoptotic effects observed in this class of compounds.

Table 2: Pro-Apoptotic Effects of Benzofuran Derivatives

| Derivative | Cell Line | Key Finding | Source |

|---|---|---|---|

| 5-Bromobenzofuran derivative | MDA-MB-231 | Increased Annexin V-FITC positive cells to 31.88% | researchgate.net |

| Benzofuran-2-acetic methyl ester | MCF-7, T47D, MDA-MB-231 | Increased PARP cleavage and Bax/Bcl-2 ratio | nih.gov |

| Benzofuran-isatin conjugate (5a) | SW620 (Colorectal) | Dose-dependent apoptosis induction | frontiersin.org |

Anti-inflammatory Properties

The benzofuran nucleus is a well-established scaffold for the development of anti-inflammatory agents. nih.gov Derivatives of benzofuran carboxylic acids have shown potential in modulating inflammatory responses through various mechanisms.

Recent studies on novel benzofuran-piperazine hybrids demonstrated significant anti-inflammatory activity. nih.gov One of the most potent compounds from this series was found to reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with an IC50 value of 52.23 µM, while exhibiting low cytotoxicity. nih.gov Further investigation revealed that this compound could dose-dependently inhibit the overexpression of inflammatory mediators. nih.gov

The anti-inflammatory action of these derivatives appears to be linked to the inhibition of key signaling pathways. Research suggests that their mechanism involves the NF-κB and MAPK signaling pathways. nih.gov In vivo studies in LPS-induced endotoxemic mice showed that a lead compound could regulate the involvement of neutrophils, leukocytes, and lymphocytes and reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both serum and tissues. nih.gov This indicates a systemic anti-inflammatory effect.

Antioxidant Activity and Free Radical Scavenging

The antioxidant capacity of benzofuran derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. unife.itnih.gov Studies on benzofuran hydrazones have shown that their antioxidant activity is related to the number and position of hydroxyl groups on the arylidene moiety. researchgate.net For example, certain polyhydroxylated derivatives are effective radical scavengers. unife.it

Furthermore, some benzofuran-2-carboxamide derivatives have been shown to attenuate the generation of reactive oxygen species (ROS) induced by neurotoxins in neuronal cells. biomolther.org The antioxidant potential of bromophenols, which share structural similarities with the bromo-benzofuran core, has also been well-documented, showing effective scavenging of DPPH and ABTS radicals. nih.gov The mechanism of action often involves hydrogen atom transfer (HAT) or single electron transfer pathways to neutralize reactive species. preprints.org

Table 3: Radical Scavenging Activity of Related Compounds

| Compound/Standard | Assay | Activity (IC50) | Source |

|---|---|---|---|

| BHT (standard) | DPPH | 4.12 µg/mL | nih.gov |

| Bromophenol (Natural Product 1) | DPPH | 6.41 µg/mL | nih.gov |

| Trolox (standard) | DPPH | 11.75 µg/mL | nih.gov |

| α-Tocopherol (standard) | DPPH | 23.89 µg/mL | nih.gov |

Neuropharmacological Relevance: Potential in Neurological Disorders

The benzofuran scaffold has emerged as a promising structure in the search for treatments for neurological disorders. biomolther.org Derivatives of benzofuran have demonstrated neuroprotective activities, suggesting their potential utility in conditions like Alzheimer's and Parkinson's disease. biomolther.org

One of the key mechanisms behind this neuroprotective effect is the mitigation of excitotoxicity and oxidative stress. For instance, a study on benzofuran-2-carboxamide derivatives found that they could significantly attenuate NMDA-induced ROS generation in cultured neurons. biomolther.org This is critical, as excessive ROS production is a major contributor to neuronal cell death in many neurodegenerative diseases.

Beyond antioxidant effects, some benzofuran derivatives have shown potential as anticonvulsants. medcraveonline.com The neuroprotective properties of these compounds are also linked to their ability to inhibit β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. biomolther.org For example, (-)-1(benzofuran-2-yl)-2-propylaminopentane has been investigated for its neuroprotective effects in models of both Alzheimer's and Parkinson's disease. biomolther.org

Diverse Pharmacological Spectrum of Benzofuran Carboxylic Acids

The biological activities of benzofuran derivatives extend to antiviral and immunomodulatory effects. nih.govmedcraveonline.com Natural benzofurans, such as Ailanthoidol, have been reported to possess both antiviral and immunosuppressive properties. nih.gov

Synthetic derivatives have also shown promise. A study on quinazoline (B50416) derivatives containing a bromo-benzoic acid structure reported distinct antiviral activity against Herpes simplex virus (HSV) and vaccinia viruses. nih.gov This highlights the potential of incorporating the bromo-benzofuran-carboxylic acid motif into more complex molecules to develop new antiviral agents.

More recently, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of lymphoid-tyrosine phosphatase (LYP), an important regulator in the T-cell receptor (TCR) signaling pathway and tumor immunity. nih.gov By inhibiting LYP, these compounds can enhance antitumor immunity, demonstrating an immunomodulatory rather than a purely immunosuppressive role. In a mouse model, these inhibitors were shown to activate T-cells, inhibit the polarization of M2 macrophages, and boost the efficacy of PD-1/PD-L1 checkpoint inhibitors. nih.gov This suggests a sophisticated role in modulating the immune system for therapeutic benefit, particularly in the context of cancer immunotherapy.

Anticonvulsant and Analgesic Activities

While the benzofuran nucleus is recognized for its potential anticonvulsant and analgesic properties, specific studies on this compound for these activities are not extensively documented in publicly available literature. researchgate.netnih.gov However, the broader class of benzofuran derivatives has been investigated for these central nervous system effects. For instance, various synthetic benzofuran-based heterocycles have been examined for their anticonvulsant and anti-inflammatory activities. nih.gov Some derivatives of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov These studies indicate that the benzofuran scaffold is a viable starting point for the development of novel CNS-active agents.

Antihyperlipidemic, Antidiabetic, and Antihypertensive Effects

The potential of benzofuran derivatives in managing metabolic disorders has been an area of research interest. nih.govnih.gov

Antihyperlipidemic Effects: Novel benzofuran-2-carboxamide derivatives have been investigated for their ability to lower lipid levels. nih.gov In studies using Triton WR-1339-induced hyperlipidemic rats, certain N-(benzoylphenyl)benzofuran-2-carboxamide derivatives demonstrated significant reductions in plasma triglycerides and total cholesterol, alongside an increase in high-density lipoprotein cholesterol (HDL-C). nih.gov For example, compounds N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide and N-(4-benzoylphenyl)benzofuran-2-carboxamide showed promising potential in the treatment of hyperlipidemia. nih.gov

Antidiabetic Effects: The benzofuran scaffold is also explored for its antidiabetic properties. nih.gov A series of novel dibenzo[b,d]furan mono-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for anti-diabetic agents. nih.gov One compound from this series showed significant reductions in blood glucose, plasma glucose, and plasma cholesterol levels in an in vivo model. nih.gov Additionally, certain 5,7-dihydroxyflavonoids, which share some structural similarities with substituted benzofurans, have shown significant in vitro antidiabetic activity, suggesting the potential of this general structural class. nih.gov

There is no specific information available in the reviewed literature regarding the antihypertensive effects of this compound or its direct derivatives.

Antiparasitic and Antiplasmodial Applications

Modulatory Effects on Receptors (e.g., Cannabinoid, Sigma, Histamine (B1213489) H3)

The interaction of benzofuran derivatives with various receptors is a key area of pharmacological research.

Cannabinoid Receptors: Specific data on the interaction of this compound with cannabinoid receptors is not available.

Sigma Receptors: While sigma receptors are a target for various therapeutic agents, there is no specific information in the reviewed literature on the modulatory effects of this compound on these receptors.

Histamine H3 Receptors: The histamine H3 receptor is a target for the treatment of neuronal disorders. biorxiv.org Several novel heterocyclic-substituted benzofuran derivatives have been developed as potent histamine H3 receptor antagonists. nih.gov These compounds have demonstrated nanomolar potency at H3 receptors and have been evaluated for their in vivo behavioral activity. nih.gov However, specific studies detailing the interaction of this compound with histamine H3 receptors are not present in the available literature.

Inhibition of Enzymes (e.g., Topoisomerase I, Farnesyl Transferase, Carbonic Anhydrase)

Enzyme inhibition is a significant mechanism through which benzofuran derivatives exert their biological effects.

Topoisomerase I: DNA topoisomerases are crucial enzymes in DNA replication and are targets for anticancer drugs. nih.govnih.gov While some natural and synthetic compounds are known to inhibit topoisomerase I, specific inhibitory studies on this compound are not detailed in the reviewed literature. researchgate.netresearchgate.netplos.org

Farnesyl Transferase: Farnesyl transferase inhibitors are investigated as potential anticancer agents. rsc.orgnih.govmedchemexpress.comnih.gov These inhibitors block the farnesylation of proteins like Ras, which is critical for cell signaling and proliferation. nih.govnih.gov Although the benzofuran scaffold has been incorporated into various enzyme inhibitors, specific data on the farnesyl transferase inhibitory activity of this compound is not available.

Carbonic Anhydrase: Derivatives of benzofuran-2-carboxylic acid have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological and pathological processes, including tumorigenesis. In one study, a series of benzofuran-based carboxylic acid derivatives were designed as inhibitors of human carbonic anhydrase (hCA) isoforms. While not the dibromo derivative, a related 5-bromo-benzofuran derivative linked to a benzoic acid moiety via a ureido linker was synthesized and tested. This highlights that halogenated benzofuran-2-carboxylic acids are a subject of investigation for CA inhibition.

Mammalian Cell Cytotoxicity Evaluation

The cytotoxic potential of benzofuran derivatives against various cancer cell lines is an active area of research. researchgate.netdocumentsdelivered.comnih.govmdpi.comresearchgate.net Studies have shown that halogenated derivatives of benzofuran can exhibit selective toxicity towards human leukemia cells. documentsdelivered.com

In one study, a (2-hydroxy-1,1-dimethylethyl)amide of 5,7-dichlorobenzofuran-2-carboxylic acid, a close analog of the dibromo compound, was synthesized and characterized. researchgate.net This indicates that derivatives of di-halogenated benzofuran-2-carboxylic acids are being created for biological evaluation. Another study on novel 5-bromoindole-2-carboxylic acid derivatives, which share some structural similarities, reported on their synthesis, docking studies, and antiproliferative activities against various cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of some benzofuran derivatives against different cancer cell lines, though specific data for this compound is not available.

| Compound Type | Cell Line | Activity | Reference |

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer Cells | Potent cytotoxic agents | researchgate.net |

| Dihydropyridine carboxylic acid derivatives | HCT-15 | IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM | mdpi.com |

| 2-Aryl-5-nitrobenzofuran-based hydrazones | MCF-7 | IC50 = 4.21 μM | nih.gov |

| 5-Bromoindole-2-carboxylic acid derivatives | HepG2, A549, MCF-7 | Decreased cell growth | nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Halogen Position and Number on Biological Efficacy

The presence and positioning of halogen atoms on the benzofuran (B130515) scaffold are pivotal in modulating biological efficacy. Halogenation, particularly with bromine or chlorine, has been consistently shown to increase the anticancer activities of benzofuran derivatives. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen is a critical determinant of activity. nih.gov Research on various benzofuran derivatives suggests that introducing halogens can significantly increase cytotoxicity compared to the unsubstituted parent compounds. acs.org Specifically, brominated derivatives have been observed to be more cytotoxic than their chlorinated counterparts, a difference that may stem from factors like electronegativity, atomic radii, and the resulting polarity of the molecule. acs.org

While specific comparative data for 5,7-dibromo-benzofuran-2-carboxylic acid is limited, the general principles of SAR in related compounds are illustrative. For instance, in a series of benzofuran-based inhibitors of the Pim-1 kinase, compounds with a bromo group at the 5-position showed a significant 12- to 20-fold increase in potency compared to the unsubstituted version. lookchem.com This highlights the substantial contribution of a strategically placed halogen atom. The 5,7-dibromo substitution pattern provides a distinct electronic and steric profile that influences how the molecule fits into and interacts with target proteins.

Table 1: Effect of Halogenation on Pim-1 Inhibition for select Benzofuran Derivatives

| Compound | Substitution Pattern | Pim-1 IC₅₀ (µM) |

| Compound 9 | Unsubstituted | >25 |

| Compound 10 | 5-Bromo | 2.0 |

| Compound 11 | 5-Bromo-7-chloro | 1.2 |

| Data sourced from a study on Pim-1 inhibitors, illustrating the positive impact of halogenation on potency. lookchem.com |

Significance of the Carboxylic Acid Moiety for Biological Activity

The carboxylic acid group at the C-2 position of the benzofuran ring is a crucial functional group for biological activity, often acting as a key anchor for binding to target proteins. nih.govlookchem.com X-ray crystallography studies of benzofuran-2-carboxylic acid derivatives bound to enzymes like Pim-1 kinase reveal that the carboxylate group is essential for forming critical interactions. lookchem.com It typically engages in salt-bridge interactions with positively charged amino acid residues, such as lysine (B10760008), and participates in a network of hydrogen bonds, often mediated by water molecules, with other residues like glutamate (B1630785) and aspartate in the active site. lookchem.com

The indispensability of this moiety is starkly demonstrated in comparative studies. For example, a benzofuran derivative with a cyano group (-CN) at the C-2 position instead of a carboxylic acid was found to be inactive as a Pim-1 inhibitor, even at high concentrations. lookchem.com This underscores that the specific chemical properties of the carboxylic acid—its ability to deprotonate and act as a hydrogen bond donor and acceptor—are fundamental to its function in this class of molecules. lookchem.comresearchgate.net Furthermore, the benzofuran-2-carboxylic acid scaffold itself has been identified as a potent phosphotyrosine (pTyr) mimic, enabling it to inhibit enzymes like lymphoid-tyrosine phosphatase (LYP) by interacting with the active site in a similar manner to the natural substrate. nih.gov

Table 2: Importance of the 2-Carboxylic Acid Group in Pim-1 Inhibition

| Compound ID | Functional Group at C-2 | Pim-1 Inhibition at 25 µM |

| 10 | Carboxylic Acid | Active |

| 52 | Cyano Group | Inactive |

| Data highlights the critical nature of the carboxylic acid for biological activity. lookchem.com |

Stereochemical Considerations in Ligand-Target Interactions

While this compound is an achiral molecule and thus has no stereoisomers, spatial and orientational factors are still critical in its interaction with biological targets. The planar benzofuran ring system and its substituents must adopt a specific orientation within the binding pocket of a protein to achieve effective inhibition.

Studies on related brominated benzofuran-2-carboxylic acids have revealed interesting spatial dynamics. For instance, X-ray crystal structures of two closely related inhibitors (one with 5-bromo and another with 5-bromo-7-chloro substitution) bound to Pim-1 kinase showed that the benzofuran core could adopt an orientation inversed by almost 180 degrees. lookchem.com Despite this flip, the critical bromine atom at the 5-position remained anchored in the same hydrophobic pocket of the enzyme. lookchem.com This demonstrates that while the core can show some flexibility in its binding mode, the specific interactions of key substituents, like the halogen, are maintained. The ability of a ligand to successfully orient its key functional groups—the carboxylic acid for electrostatic interactions and the halogens for hydrophobic and halogen-bonding interactions—is paramount for high-affinity binding.

Design of Novel Analogues for Optimized Potency and Selectivity

The this compound scaffold serves as a valuable starting point for the design of new analogues with improved potency and selectivity. Medicinal chemistry efforts often focus on two main strategies: modifying the substitution pattern on the benzofuran ring and converting the carboxylic acid to other functional groups, such as esters or amides, to explore different binding interactions or improve pharmacokinetic properties. nih.govmdpi.com

For example, in the development of inhibitors for lymphoid-tyrosine phosphatase (LYP), the benzofuran-2-carboxylic acid core was used as a foundation to build a new series of inhibitors for cancer immunotherapy. nih.gov By adding different substituents to this core, researchers developed compounds with potent and selective inhibitory activity. nih.gov Similarly, research into carbonic anhydrase inhibitors has utilized 5-bromobenzofuran (B130475) scaffolds linked to benzoic or hippuric acid moieties to create potent and selective inhibitors of cancer-related isoforms. acs.org In one study, converting a 5-bromobenzofuran derivative into a meta-substituted ureido-benzoic acid (compound 9e) resulted in a submicromolar inhibitor of carbonic anhydrase IX with an IC₅₀ of 2.52 µM against MDA-MB-231 breast cancer cells. acs.org

These examples demonstrate that the design of novel analogues often involves a modular approach, combining the validated benzofuran-2-carboxylic acid core with diverse chemical groups to fine-tune the molecule's properties for a specific biological target, leading to optimized efficacy and selectivity. mdpi.com

Advanced Applications in Chemical Sciences

Building Blocks and Intermediates in Complex Organic Synthesis

The strategic placement of two bromine atoms and a carboxylic acid group makes 5,7-Dibromo-benzofuran-2-carboxylic acid a highly valuable and versatile building block in organic synthesis. These functional groups serve as reactive handles for constructing more complex molecular architectures. The bromine atoms are particularly useful for cross-coupling reactions, while the carboxylic acid can be readily converted into esters, amides, and other derivatives.

Research has demonstrated the utility of closely related brominated benzofurans in building elaborate molecules. For instance, 5-bromo-benzofuran-2-carboxylic acid has been employed as a key intermediate in the synthesis of complex quinoline (B57606) derivatives. nih.gov In one pathway, the 5-bromo-benzofuran moiety was integrated into a 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid structure, highlighting its role in creating fused heterocyclic systems. nih.gov Similarly, derivatives of 5,7-dichlorobenzofuran-2-carboxylic acid have been synthesized to produce novel amides, showcasing the adaptability of di-halogenated benzofurans in synthetic schemes. researchgate.netresearchgate.net

While direct synthetic applications of this compound are less commonly documented, the synthesis of 5,7-dibromo-2-salicyloylbenzofuran derivatives illustrates its potential. This process involves multiple synthetic steps, demonstrating how the dibrominated benzofuran (B130515) core can be elaborated into more complex structures with potential biological activities.

Table 1: Examples of Brominated Benzofurans as Synthetic Intermediates

| Starting Intermediate | Synthetic Target | Reaction Type / Significance |

|---|---|---|

| 5-Bromo-benzofuran-2-carboxylic acid | 2-(5-Bromobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | Used as a building block for complex, multi-ring heterocyclic systems. nih.gov |

| 5,7-Dichlorobenzofuran-2-carboxylic acid | (2-hydroxy-1,1-dimethylethyl)amide derivatives | Demonstrates the conversion of the carboxylic acid group in di-halogenated benzofurans to amides. researchgate.net |

| 5-Bromo-1-benzofuran-2-yl derivatives | 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | Serves as a scaffold for synthesizing chalcone-like structures with potential antitumor activity. |

The general synthesis of benzofuran-2-carboxylic acids can be efficiently achieved through methods like the microwave-assisted Perkin rearrangement of 3-bromocoumarins, providing a reliable route to this class of compounds.

Potential in Agrochemical Development (e.g., herbicides, fungicides)

The benzofuran scaffold is a recognized pharmacophore in various biologically active compounds, and halogenation is a well-established strategy for enhancing biocidal activity. The introduction of halogen atoms can increase a molecule's lipophilicity, improving its ability to penetrate cell membranes of target organisms, and can influence its binding affinity to specific enzymes or proteins. nih.gov

While research specifically targeting this compound for agrochemical use is not widely published, numerous studies on related brominated benzofurans underscore its potential, particularly as a fungicide.

Key Research Findings:

Antifungal Activity: Certain benzofuran derivatives have shown promising antifungal properties. For example, methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate is noted in a patent for its synergistic antifungal activity, especially for treating or preventing fungal infections in plants. mdpi.com

General Antimicrobial Potency: Structure-activity relationship (SAR) studies reveal that the presence of halogens on the benzofuran ring often enhances antimicrobial capabilities. The introduction of chloro and dichloro substituents has been shown to boost potency against pathogens like A. fumigatus. It is a reasonable hypothesis that the dibromo substitution at positions 5 and 7 could confer similar or even stronger activity.

Broad Biological Activity: Many halogenated benzofurans exhibit significant biological effects. researchgate.net For instance, a derivative of 4,5,6-tribromo-7-benzofuranol was effective against Gram-positive bacteria and fungi. mdpi.com Another study highlighted that a brominated ester of a 3-benzofurancarboxylic acid derivative exhibited antifungal activity against Candida species. These findings collectively suggest that the 5,7-dibromo substitution pattern is a promising feature for the development of new agrochemical agents. researchgate.net

Table 2: Examples of Biologically Active Brominated Benzofurans

| Compound | Observed Activity | Reference |

|---|---|---|

| Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | Synergistic antifungal activity; useful for plant fungal infections. | mdpi.com |

| 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol | Effective against Gram-positive bacteria and fungi. | mdpi.com |

| Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate | Demonstrated antifungal activity in addition to cytotoxic activity. | mdpi.com |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Highly toxic for specific leukemia cell lines, indicating potent biological activity. | nih.gov |

Role in Advanced Materials Science (e.g., polymers, coatings, OLEDs, photovoltaic devices)

The rigid, planar, and electron-rich structure of the benzofuran system makes it an attractive candidate for incorporation into advanced materials, particularly in the field of organic electronics. Benzofuran derivatives are explored for their semiconducting, light-emitting, and charge-transporting properties. alfa-chemistry.com

While specific studies detailing the use of this compound in materials science are limited, the broader class of benzofuran derivatives has shown significant promise:

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives are valued for their high thermal stability and suitable HOMO (Highest Occupied Molecular Orbital) energy levels, which are critical for charge transport materials in OLEDs. alfa-chemistry.com Their inherent light-emitting properties are also beneficial. alfa-chemistry.com

Organic Photovoltaics (OPVs) and Field-Effect Transistors (OFETs): Fused-ring systems based on benzofuran are key components in developing highly efficient organic semiconductors. acs.orgnih.gov The planarity and potential for π–π stacking in benzofuran structures facilitate charge transport, a crucial property for both solar cells and transistors. acs.org The introduction of halogen atoms can further modulate the electronic properties and influence molecular packing in the solid state, which are key parameters for device performance. acs.org

The carboxylic acid group on this compound provides a convenient point for polymerization or for grafting the molecule onto surfaces or into polymer backbones. The bromine atoms could be used to further functionalize the molecule or to tune its electronic properties through subsequent reactions. Although direct applications are not yet established, its structural features make it a compound of interest for future research in creating novel polymers, coatings, or functional materials for electronic devices.

Analytical Chemistry Applications (e.g., spectral standards)

In analytical chemistry, a spectral standard is a highly pure compound with a well-characterized and stable structure that provides a reliable reference for calibrating instruments or identifying other substances. This compound possesses several characteristics that make it a potential candidate for such applications.

Potential Attributes as a Spectral Standard:

Distinct Spectroscopic Signature: The combination of a benzofuran core, a carboxylic acid, and two heavy bromine atoms results in a unique and complex signature across various spectroscopic techniques (NMR, IR, MS). For instance, the exact mass and isotopic pattern in mass spectrometry, dictated by the two bromine atoms, would be highly characteristic.

High Purity and Stability: As a crystalline solid, it can likely be purified to a high degree through recrystallization. Its aromatic structure suggests good thermal stability.

Reference for Halogenated Compounds: It could serve as a valuable reference standard in the analysis of other halogenated heterocyclic compounds, which are common in pharmaceuticals, agrochemicals, and environmental pollutants.

While not currently listed as a primary standard, spectral data for the parent compound, benzofuran-2-carboxylic acid, is available in databases like the NIST Chemistry WebBook, providing a foundation for comparison. sigmaaldrich.com Full characterization of this compound using techniques like ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry would be the first step toward its validation as a useful analytical standard. chemicalbook.com

Future Research Directions and Translational Outlook

Development of Green Chemistry Approaches for Synthesis

The synthesis of functionalized benzofurans is a well-established area of organic chemistry. nih.gov However, growing environmental concerns necessitate the development of more sustainable and efficient synthetic routes. Future research should focus on "green" chemistry approaches for the production of 5,7-Dibromo-benzofuran-2-carboxylic acid.

Key areas for exploration include:

Catalytic Methods: The use of transition metal catalysts, such as palladium and copper, has shown promise in the synthesis of benzofuran (B130515) derivatives. acs.org Future work could optimize these catalytic systems to reduce catalyst loading, employ more environmentally benign metals, and enable reactions in greener solvents like water or deep eutectic solvents. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been demonstrated to significantly reduce reaction times and improve yields for the preparation of benzofuran-2-carboxylic acids from 3-halocoumarins. nih.gov Applying this technology to the synthesis of the dibrominated target compound could offer a more energy-efficient and rapid production method.

| Synthesis Approach | Potential Advantages | Relevant Research |

| Catalytic Methods | Lower energy consumption, higher atom economy, use of greener solvents. | acs.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | nih.gov |

| One-Pot Reactions | Reduced solvent waste, increased efficiency. | nih.gov |

In-depth Mechanistic Studies of Biological Actions

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. nih.gov The presence of two bromine atoms on the benzofuran ring of this compound suggests it may possess potent biological effects. Future research should aim to elucidate the specific molecular mechanisms underlying these potential activities.

Key research directions include: